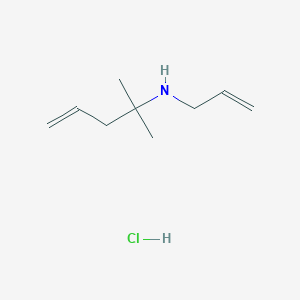
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride, also known as MPPE, is a synthetic compound that has gained interest in scientific research due to its potential use as a drug for various conditions. MPPE is a member of the amphetamine family and has a similar structure to other amphetamines.
Mechanism of Action
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride works by increasing the release of dopamine and norepinephrine in the brain. Dopamine and norepinephrine are neurotransmitters that are involved in regulating mood, attention, and appetite. By increasing the levels of these neurotransmitters, 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride can improve cognitive function, reduce appetite, and improve mood.
Biochemical and Physiological Effects:
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has been shown to increase heart rate, blood pressure, and body temperature. These effects are similar to other amphetamines and are due to the release of dopamine and norepinephrine in the brain. 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has also been shown to increase glucose uptake in the brain, which can improve cognitive function.
Advantages and Limitations for Lab Experiments
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has several advantages for lab experiments, including its ability to improve cognitive function and reduce appetite. 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has also been shown to have a low potential for abuse and addiction compared to other amphetamines. However, 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has limitations in terms of its potential side effects on the cardiovascular system and its potential for toxicity.
Future Directions
For research include investigating its potential use as a treatment for various conditions, studying its long-term effects on the cardiovascular system, and developing new compounds with similar effects but with fewer side effects.
Synthesis Methods
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride can be synthesized through a multi-step process that involves the reaction of 2-methyl-2-butene, formaldehyde, and ammonia to form 2-methyl-N-prop-2-enylpent-4-en-2-amine. This intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride. The synthesis method has been optimized to produce high yields of pure 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride.
Scientific Research Applications
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has been studied for its potential use as a drug for various conditions such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has been shown to increase dopamine and norepinephrine levels in the brain, which can improve cognitive function and reduce appetite. 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has also been studied for its potential use as a treatment for depression, anxiety, and addiction.
properties
IUPAC Name |
2-methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-5-7-9(3,4)10-8-6-2;/h5-6,10H,1-2,7-8H2,3-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPNLEUIJMPRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)NCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2419313.png)
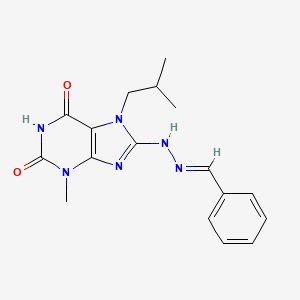

![N-[2-(2,5-dimethoxyphenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2419318.png)
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2419319.png)
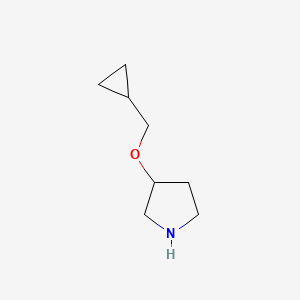
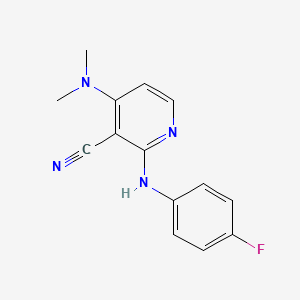
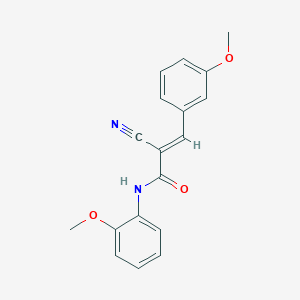
![8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)
![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2419328.png)
![4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2419331.png)
![1-heptyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2419333.png)
![5,6-Dimethyl-3-{[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2419334.png)